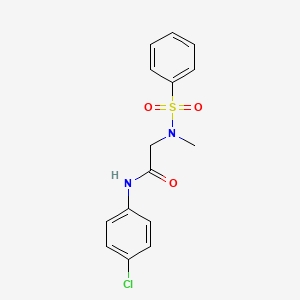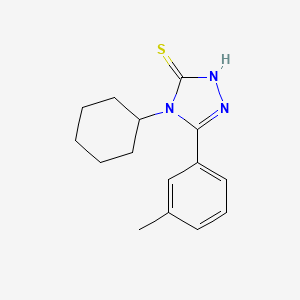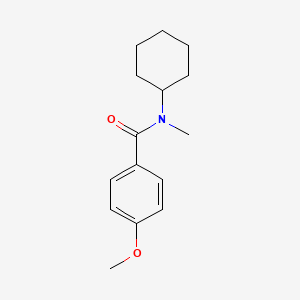
N~1~-(4-chlorophenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(4-chlorophenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide, commonly known as CGP 49823, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CGP 49823 belongs to the class of glycine site antagonists, which are known to modulate the activity of N-methyl-D-aspartate (NMDA) receptors in the brain. In
Aplicaciones Científicas De Investigación
Immune Signaling in Plant Pathology
CBKinase1_002748: plays a crucial role in plant immune signaling. It is involved in the homeostasis of the BIK1 protein, which is essential for the plant’s first line of inducible defense against pathogen infection . The compound facilitates the association of BIK1 with co-receptors like BRI1-ASSOCIATED RECEPTOR KINASE1 (BAK1), enhancing the plant’s immune response to pathogens .
Protein Stability and Phosphorylation
The stability and activity of proteins like BIK1 are tightly regulated through phosphorylation and ubiquitination processesCBKinase1_002748 is implicated in these post-translational modifications, ensuring proper protein function and signaling pathways within the cell .
Histocompatibility and Immunogenetics
In the field of histocompatibility and immunogenetics, CBKinase1_002748 could be instrumental in the processing and analysis of genetic data for transplantation and transfusion medicine. It may support the matching of patients and donors, aiding in successful transplant outcomes .
Ubiquitin Ligases Interaction
CBKinase1_002748: is associated with the interplay between different ubiquitin ligases, which are proteins that tag other proteins for degradation. This interaction is vital for maintaining protein quality control within the cell, which is a fundamental aspect of cellular health and disease prevention .
Reactive Oxygen Species (ROS) Burst Regulation
The compound is involved in the regulation of ROS burst, a critical component of the plant’s immune response. It does so by modulating the activity of NADPH oxidase RESPIRATORY BURST OXIDASE HOMOLOG D (RbohD), which is responsible for ROS production .
Calcium Signaling
CBKinase1_002748: influences calcium signaling by affecting the phosphorylation of Ca2±permeable channels such as OSCA1.3. This process is essential for various cellular functions, including muscle contraction, neurotransmitter release, and immune responses .
Mecanismo De Acción
Target of Action
CBKinase1_002748, also known as CBKinase1_015148 or N1-(4-chlorophenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide, is a kinase inhibitor . Kinases are enzymes that phosphorylate specific substrates, playing a vital role in signal transduction networks . Aberrant kinase regulation and catalysis are directly associated with more than 200 diseases, especially cancer .
Mode of Action
Calpains are calcium-dependent proteases that are involved in a variety of cellular processes, including cell death. By inhibiting the activity of calpains, CBKinase1_002748 may protect cells from damage and death.
Biochemical Pathways
CBKinase1_002748 has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which may help to protect cells from oxidative stress. It has also been shown to increase the activity of the mitochondrial electron transport chain, which may help to improve mitochondrial function and energy production. Additionally, it has been shown to reduce the activity of inflammatory pathways, which may help to reduce inflammation and cell degeneration.
Pharmacokinetics
Kinase inhibitors like cbkinase1_002748 generally have large apparent volumes of distribution, exceeding the volume of body water by at least 4-fold . They are more than 90% bound to the plasma proteins: α1-acid glycoprotein and/or albumin . They are metabolized primarily via cytochrome P450 (CYP) 3A4 .
Result of Action
The result of CBKinase1_002748’s action is the inhibition of cell death and the reduction of inflammation and cell degeneration. This could potentially lead to the prevention or treatment of diseases associated with these processes.
Action Environment
The action of CBKinase1_002748 can be influenced by various environmental factors. For instance, the bioavailability of kinase inhibitors can be affected by the intake of food . .
Propiedades
IUPAC Name |
2-[benzenesulfonyl(methyl)amino]-N-(4-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S/c1-18(22(20,21)14-5-3-2-4-6-14)11-15(19)17-13-9-7-12(16)8-10-13/h2-10H,11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEFUJOVQISUVGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=C(C=C1)Cl)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-bromo-4-chlorophenoxy)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5815481.png)
![N'-(3-bromobenzylidene)-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5815486.png)
![2-[(4-bromobenzyl)thio]acetamide](/img/structure/B5815492.png)
![N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide](/img/structure/B5815496.png)
![1-(2-fluorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5815503.png)
![4-({[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}thio)quinazoline](/img/structure/B5815507.png)

![2-{[4-(2-thienylsulfonyl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B5815523.png)
![N'-[(5-chloro-2-methoxybenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5815529.png)
![3-fluoro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5815534.png)


![1-{4-[(2-naphthyloxy)methyl]benzoyl}piperidine](/img/structure/B5815573.png)
![5-{[(4-methoxybenzoyl)amino]methyl}-2-furoic acid](/img/structure/B5815576.png)